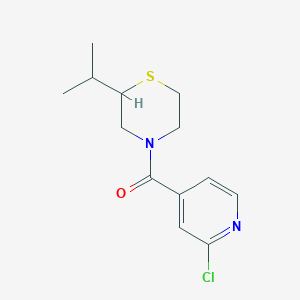
4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine, also known as CCT251236, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiomorpholine family of compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine acts as a competitive inhibitor of PAK1 and PAK4, binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and leads to inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against PAK1 and PAK4, this compound has been found to exhibit a range of other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine is its high potency and specificity for PAK1 and PAK4, making it a valuable tool for studying the roles of these kinases in various biological processes. However, its use in lab experiments is limited by its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are numerous potential future directions for research on 4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine. One area of interest is the development of more potent and selective inhibitors of PAK1 and PAK4, which could lead to improved therapeutic outcomes for cancer patients. Another area of research is the identification of novel targets for this compound, which could expand its potential applications beyond cancer therapy. Additionally, further studies are needed to investigate the effects of this compound on other cellular processes, such as cell cycle regulation and DNA damage response.
Synthesis Methods
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine involves the reaction of 2-(propan-2-yl)thiomorpholine with 2-chloro-4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in a variety of organic solvents.
Scientific Research Applications
4-(2-Chloropyridine-4-carbonyl)-2-(propan-2-yl)thiomorpholine has been the subject of numerous scientific studies, primarily focused on its potential as a therapeutic agent. It has been found to exhibit potent inhibitory activity against a range of protein kinases, including the oncogenic kinases PAK1 and PAK4.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9(2)11-8-16(5-6-18-11)13(17)10-3-4-15-12(14)7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLCKCNEQENLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)
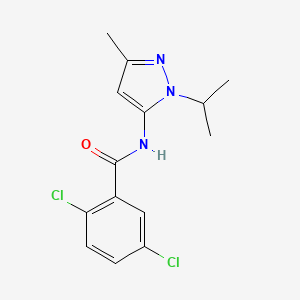
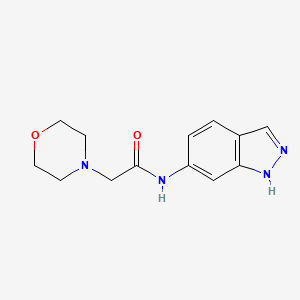
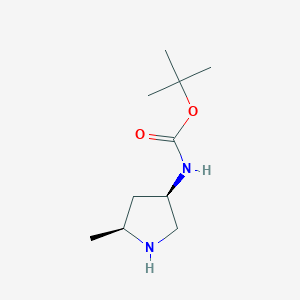
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)
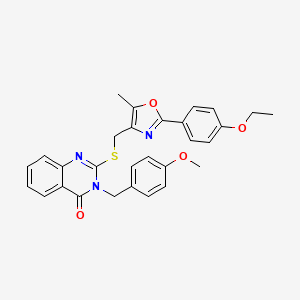
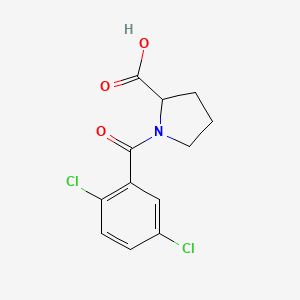

![N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010766.png)